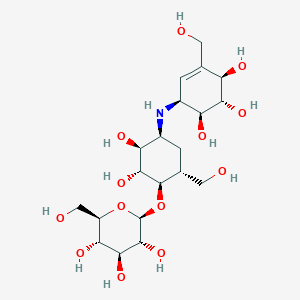

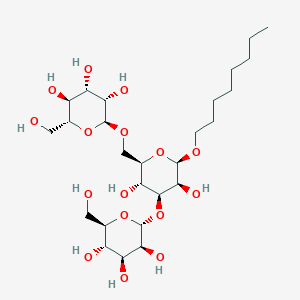

Validamicina A

Descripción general

Descripción

Validamicina A es un antibiótico antifúngico ampliamente utilizado que se produce principalmente por la bacteria Streptomyces hygroscopicus. Es particularmente eficaz contra la enfermedad de la vaina de la hoja del arroz y otras plantas. Este compuesto es conocido por su alta eficiencia y seguridad tanto para la salud animal como humana, lo que lo convierte en una opción popular en aplicaciones agrícolas .

Aplicaciones Científicas De Investigación

La validamicina A tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La validamicina A funciona principalmente como un inhibidor de la trehalasa, una enzima que descompone la trehalosa en glucosa. Al inhibir la trehalasa, la this compound provoca la acumulación de trehalosa dentro de las células fúngicas, interrumpiendo la síntesis de la pared celular e inhibiendo el crecimiento fúngico . Además, la this compound afecta la síntesis de ribosomas y las vías MAPK de los hongos, lo que lleva a la supresión del crecimiento fúngico .

Compuestos similares:

Estreptomicina: Otro antibiótico producido por especies, utilizado para tratar infecciones bacterianas.

Kanamicina: Un antibiótico aminoglucósido utilizado para tratar una amplia variedad de infecciones bacterianas.

Neomicina: Un antibiótico utilizado para reducir el riesgo de infecciones bacterianas durante la cirugía.

Unicidad de la this compound: La this compound es única debido a su inhibición específica de la trehalasa, que no es un objetivo común para otros antibióticos. Esto la hace particularmente eficaz contra los patógenos fúngicos que dependen del metabolismo de la trehalosa .

Análisis Bioquímico

Biochemical Properties

Validamycin A plays a significant role in biochemical reactions. It inhibits the activity of trehalase, an important enzyme involved in the storage and utilization of carbohydrates within fungi . This interaction with trehalase is key to its antifungal properties.

Cellular Effects

Validamycin A has profound effects on various types of cells and cellular processes. It is absorbed by fungal cells and rapidly transported within them, interfering with normal cell growth and development . It influences cell function by disrupting carbohydrate metabolism, which is crucial for the survival of the fungus .

Molecular Mechanism

The mechanism of action of Validamycin A is through its inhibition of the enzyme trehalase. Trehalase is responsible for converting trehalose into glucose. By inhibiting this enzyme, Validamycin A causes a deficiency in glucose within the fungal cell, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Validamycin A have been observed to change over time. It is a strong hygroscopic compound, stable in water solutions at room temperature with a pH between 3 and 9 .

Dosage Effects in Animal Models

The acute oral LD50 in mice is greater than 2000 mg/kg, and the subcutaneous LD50 is greater than 1500 mg/kg .

Metabolic Pathways

Validamycin A is involved in metabolic pathways related to carbohydrate metabolism. It interacts with the enzyme trehalase, inhibiting the conversion of trehalose to glucose, which disrupts the metabolic flux and affects the levels of these metabolites within the cell .

Transport and Distribution

Validamycin A is easily absorbed by fungal cells and is rapidly transported within them . The specific transporters or binding proteins it interacts with are not currently known.

Subcellular Localization

The subcellular localization of Validamycin A within fungal cells is not well defined. Given its mechanism of action, it is likely to be found where the enzyme trehalase is located, which would be in the cytoplasm where carbohydrate metabolism occurs .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La validamicina A se produce típicamente a través de procesos de fermentación que involucran a Streptomyces hygroscopicus. La vía biosintética implica la conversión de sedoheptulosa-7-fosfato y UDP-glucosa en this compound. La fermentación se lleva a cabo a una temperatura de 37 °C, lo que se ha encontrado que mejora el rendimiento de la this compound .

Métodos de producción industrial: La producción industrial de this compound implica el uso de subproductos agroindustriales como harina de soja, torta de maní, polvo de maíz y polvo de arroz como materia prima. El proceso de fermentación se optimiza para garantizar altos rendimientos y viabilidad económica .

Análisis De Reacciones Químicas

Tipos de reacciones: La validamicina A experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una de las reacciones clave es la conversión de this compound a validoxilamina A, que involucra la reducción del compuesto .

Reactivos y condiciones comunes: La conversión de this compound a validoxilamina A típicamente involucra el uso de enzimas glucosiltransferasas y celobiosa bajo condiciones específicas de pH y temperatura .

Principales productos formados: El principal producto formado a partir de la reducción de this compound es validoxilamina A, que es un intermedio importante para la producción de voglibose, un inhibidor de la alfa-glucosidasa utilizado en el tratamiento de la diabetes .

Comparación Con Compuestos Similares

Streptomycin: Another antibiotic produced by species, used to treat bacterial infections.

Kanamycin: An aminoglycoside antibiotic used to treat a wide variety of bacterial infections.

Neomycin: An antibiotic used to reduce the risk of bacterial infections during surgery.

Uniqueness of Validamycin A: Validamycin A is unique due to its specific inhibition of trehalase, which is not a common target for other antibiotics. This makes it particularly effective against fungal pathogens that rely on trehalose metabolism .

Propiedades

IUPAC Name |

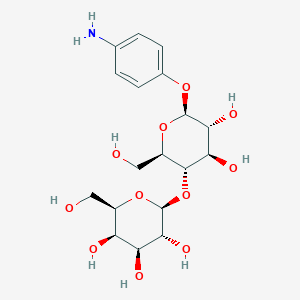

(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARYYMUOCXVXNK-CSLFJTBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058073 | |

| Record name | Validamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white odorless hygroscopic solid; [Merck Index] Colorless odorless hygroscopic powder; [MSDSonline] | |

| Record name | Validamycin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: very soluble in water; soluble in dimethylformamide, dimethyl sulphoxide, methanol; sparingly soluble in acetone, ethanol., Sparingly soluble in diethyl ether and ethyl acetate. | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible at room temperature | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless powder, White powder | |

CAS No. |

37248-47-8 | |

| Record name | Validamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37248-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Validamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037248478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Validamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-chiro-Inositol, 1,5,6-trideoxy-4-O-β-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALIDAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313E9620QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

130-135 °C (with decomp) | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)